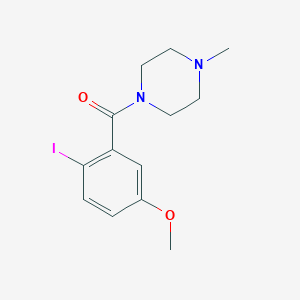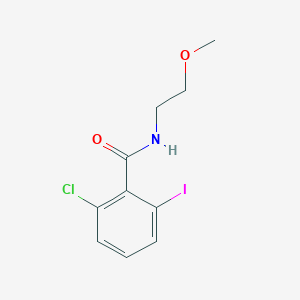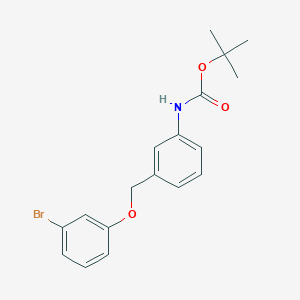
1-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C16H17BrO3 It is a brominated aromatic ether, characterized by the presence of a bromine atom, two methoxy groups, and a methoxybenzyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 4-methoxybenzyl bromide.
Reaction Conditions: The reaction involves the bromination of 3-methoxyphenol to introduce the bromine atom at the desired position. This is followed by the protection of the hydroxyl group using 4-methoxybenzyl bromide under basic conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound can be used in the development of new drugs, especially those targeting specific biological pathways.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing cellular processes.
Comparison with Similar Compounds
1-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzene can be compared with similar compounds such as:
1-Bromo-2-methoxybenzene: This compound lacks the methoxybenzyl group, making it less complex and potentially less versatile in chemical reactions.
4-Methoxybenzyl bromide: This compound is simpler and primarily used for protecting hydroxyl groups in organic synthesis.
1-Bromo-4-methoxybenzene: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-methoxy-2-[(4-methoxyphenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-12-8-6-11(7-9-12)10-19-15-13(16)4-3-5-14(15)18-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWALBFPPDNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














